molecular formula C15H14BrF3N2O2 B5130034 2-(4-bromobenzoyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol

2-(4-bromobenzoyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol

Cat. No. B5130034
M. Wt: 391.18 g/mol
InChI Key: HVXHRTBVIMJUMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromobenzoyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications.

Mechanism of Action

The exact mechanism of action of 2-(4-bromobenzoyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol is not fully understood. However, it has been reported to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). These enzymes play a role in various physiological processes such as inflammation, cancer progression, and tissue remodeling.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-bromobenzoyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol can modulate various biochemical and physiological processes. It has been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). The compound has also been found to induce apoptosis (cell death) in cancer cells by activating certain signaling pathways.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-bromobenzoyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol in lab experiments include its high purity, stability, and solubility in various solvents. However, the compound has limitations such as its potential toxicity and limited availability.

Future Directions

There are several future directions for the research of 2-(4-bromobenzoyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol. One direction is to further investigate its potential use in the treatment of neurodegenerative diseases. Another direction is to study its effects on other enzymes and signaling pathways. Additionally, the development of more efficient and scalable synthesis methods for the compound could increase its availability for research purposes.
In conclusion, 2-(4-bromobenzoyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol is a chemical compound that has potential applications in various scientific research areas. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new treatments for various diseases and conditions.

Synthesis Methods

The synthesis of 2-(4-bromobenzoyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol involves the reaction of 4-bromobenzoyl chloride and 3-(trifluoromethyl)aniline in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a reduction reaction using sodium borohydride to yield the final product. This method has been reported to yield high purity and yield of the compound.

Scientific Research Applications

2-(4-bromobenzoyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol has been found to have potential applications in various scientific research areas. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(4-bromophenyl)-[3-hydroxy-3-(trifluoromethyl)-4,5,6,7-tetrahydro-3aH-indazol-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrF3N2O2/c16-10-7-5-9(6-8-10)13(22)21-14(23,15(17,18)19)11-3-1-2-4-12(11)20-21/h5-8,11,23H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVXHRTBVIMJUMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(C2C1)(C(F)(F)F)O)C(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-bromophenyl)[3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.